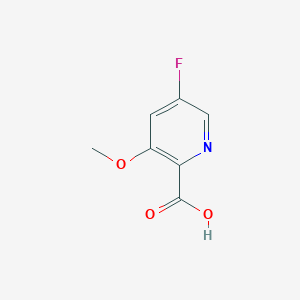

5-Fluoro-3-methoxypicolinic acid

Description

5-Fluoro-3-methoxypicolinic acid is a pyridine derivative featuring a fluorine atom at the 5-position and a methoxy group (-OCH₃) at the 3-position of the picolinic acid backbone. These compounds are typically employed as intermediates in pharmaceutical synthesis, agrochemicals, or ligand design due to their electronic and steric tunability .

Properties

IUPAC Name |

5-fluoro-3-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZYGMFVFXLYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methoxypicolinic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxypyridine.

Oxidation: The resulting 5-fluoro-3-methoxypyridine is then oxidized to form 5-fluoro-3-methoxypicolinic acid. This oxidation can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-3-methoxypicolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methoxypicolinic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be further oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

5-Fluoro-3-methoxypicolinic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel materials with unique properties, such as enhanced stability or specific electronic characteristics.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methoxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of the target, leading to various biological effects. The methoxy group also contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Research and Application Insights

- Pharmaceutical Intermediates : 5-Fluoro-3-methylpicolinic acid is a key building block in kinase inhibitor synthesis, leveraging fluorine’s metabolic stability .

- Agrochemicals : Trifluoromethoxy-substituted analogs are prioritized for pesticidal activity due to enhanced lipophilicity .

- Material Science : Aryl-substituted picolinic acids (e.g., 5-(3-Fluorophenyl)-picolinic acid) serve as ligands in catalysis, exploiting aryl ring interactions .

Biological Activity

5-Fluoro-3-methoxypicolinic acid (5F3MPA) is a derivative of picolinic acid, notable for its unique chemical structure that includes a fluorine atom at the 5-position and a methoxy group at the 3-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its significant biological activity.

- Molecular Formula : C₇H₆FNO₃

- Molecular Weight : Approximately 189.15 g/mol

- Structural Features :

- Fluorine atom at the 5-position enhances hydrogen bonding.

- Methoxy group increases lipophilicity, facilitating membrane permeability.

Biological Activity Overview

Research indicates that 5F3MPA exhibits biological activity primarily through its derivatives. The compound is known to modulate enzyme activity and receptor binding, making it a valuable candidate in drug development and agricultural applications.

Key Findings

-

Enzyme Modulation :

- The presence of fluorine enhances interactions with biological targets, potentially influencing metabolic pathways. Studies have shown that 5F3MPA can act as an inhibitor for certain enzymes, although specific targets are still under investigation.

-

Herbicidal Properties :

- One notable derivative, halauxifen-methyl, synthesized from 5F3MPA, demonstrates potent herbicidal properties against broadleaf weeds while minimizing impact on cereal crops. This highlights the compound's significance in agricultural chemistry.

- Pharmaceutical Applications :

Case Studies

Several studies have explored the biological effects of 5F3MPA and its derivatives:

-

Study on Halauxifen-Methyl :

- Halauxifen-methyl was shown to effectively target resistant weed species, demonstrating a clear advantage in agricultural applications. Its interaction with plant physiological processes has been documented to optimize herbicide formulations.

-

Antimicrobial Activity :

- In vitro studies have indicated that compounds derived from picolinic acids, including those related to 5F3MPA, exhibit antimicrobial properties against various pathogens. For instance, certain derivatives have shown inhibitory effects on bacterial strains such as Staphylococcus faecium and Escherichia coli at low concentrations .

Comparative Analysis

The following table summarizes structural similarities and unique aspects of compounds related to 5-fluoro-3-methoxypicolinic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-3-methoxypicolinic acid | Fluorine at position 5 and methoxy at position 3 | Significant herbicidal activity through derivatives |

| Methyl 5-bromo-3-methoxypicolinate | Bromine substitution at position 5 | Different reactivity compared to fluorinated analogs |

| Methyl 5-chloro-3-methoxypicolinate | Chlorine at position 5 | Varied electronic properties affecting biological activity |

| Methyl 6-fluoro-3-methoxypicolinate | Fluorine at position 6 | Altered reactivity due to different positioning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.